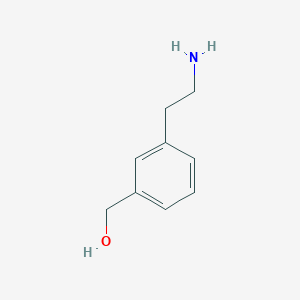

(3-(2-Aminoethyl)phenyl)methanol

Description

Contextualization within Phenethylamine (B48288) and Benzylamine (B48309) Chemical Families

The molecular architecture of (3-(2-Aminoethyl)phenyl)methanol places it at the intersection of two important chemical families: phenethylamines and benzylamines.

The phenethylamine backbone is characterized by a phenyl ring attached to an ethylamine (B1201723) side chain. This structural motif is the foundation for a vast array of neuroactive compounds, including hormones and neurotransmitters like dopamine (B1211576), as well as numerous synthetic drugs. nih.govwikipedia.org this compound is a substituted phenethylamine, where a hydroxymethyl group is attached to the meta-position of the phenyl ring.

Simultaneously, the compound can be viewed as a derivative of benzylamine , which consists of a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753) group) bonded to an amine. wikipedia.org Benzylamines are also a critical class of compounds in medicinal chemistry, forming the core of various therapeutic agents. ontosight.aiontosight.ai In the case of this compound, the core benzylamine structure is substituted with a two-carbon chain extension between the phenyl ring and the amine, and a hydroxymethyl group.

This dual identity is crucial as it imparts the molecule with a rich chemical character, allowing it to participate in a wide range of chemical reactions and biological interactions characteristic of both families.

Significance as a Fundamental Molecular Scaffold in Organic Chemistry

A molecular scaffold or framework forms the core of a molecule to which various functional groups can be attached. This compound serves as a valuable bifunctional scaffold in organic synthesis. The presence of both a nucleophilic amino group and a hydroxyl group that can be derivatized allows for a diverse range of chemical modifications.

The amino group can readily undergo reactions such as acylation, alkylation, and arylation, enabling the introduction of a wide variety of substituents. The hydroxyl group, on the other hand, can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. This versatility makes this compound a key starting material or intermediate in the synthesis of more complex molecules with desired chemical and physical properties.

The strategic placement of the functional groups on the phenyl ring (meta-substitution) also influences the regioselectivity of further reactions, providing a level of control in the design and synthesis of new chemical entities.

Overview of Research Trajectories Pertaining to the Compound

Research involving this compound and its derivatives has primarily been concentrated in the area of medicinal chemistry. Its structural similarity to endogenous monoamines suggests its potential to interact with biological targets such as receptors and enzymes.

One notable area of investigation is in the development of novel therapeutic agents. For instance, derivatives of this compound have been explored as potential inhibitors of specific enzymes or as ligands for various receptors. The ability to easily modify the core structure allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in drug discovery.

Another significant research trajectory is its use as a building block in the synthesis of larger, more complex molecules with potential biological activity. Its role as an intermediate allows chemists to construct intricate molecular architectures that may lead to the discovery of new drugs and chemical probes for studying biological processes. chemicalbook.com For example, it has been used in the synthesis of compounds designed to inhibit melanoma cell proliferation.

Chemical Compound Data

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 743384-09-0 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)CO)CCN |

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-aminoethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBBQNAXNSQHGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CO)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666898 | |

| Record name | [3-(2-Aminoethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743384-09-0 | |

| Record name | [3-(2-Aminoethyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Aminoethyl Phenyl Methanol

Established Chemical Synthesis Routes

The synthesis of (3-(2-Aminoethyl)phenyl)methanol is primarily achieved through several well-established chemical pathways. These methods often involve the transformation of functional groups on a substituted benzene (B151609) ring to arrive at the desired aminoethyl and hydroxymethyl moieties.

Reductive Amination Strategies

Reductive amination stands as a cornerstone for synthesizing amines from carbonyl compounds. libretexts.orgyoutube.com This two-part process begins with the nucleophilic addition of an amine to an aldehyde or ketone, forming an imine intermediate. libretexts.org This intermediate is then reduced to the corresponding amine using various hydride reducing agents. libretexts.orgyoutube.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and hydrogen gas with a nickel catalyst. libretexts.org

In the context of synthesizing this compound, a suitable precursor would be a phenylacetaldehyde (B1677652) derivative with a hydroxymethyl group at the meta-position. The reaction would involve treating this aldehyde with ammonia (B1221849) in the presence of a reducing agent. libretexts.org The general mechanism involves the formation of an imine which is subsequently reduced to the primary amine. libretexts.org

A study on the reductive amination of various ketones and aldehydes highlights the use of sodium cyanoborohydride in methanol (B129727) with ammonium (B1175870) acetate. rsc.org This method provides a viable route for the formation of primary amines. The process involves stirring the ketone with the reagents overnight, followed by quenching and extraction. rsc.org

Amide Reduction Approaches

The reduction of amides offers a robust method for the synthesis of amines. libretexts.orgyoutube.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently employed for this transformation, converting amides into amines with the same number of carbon atoms. libretexts.orgyoutube.com This method is particularly useful as amides can be readily prepared from carboxylic acids or their derivatives. youtube.com

For the synthesis of this compound, a suitable starting material would be (3-(hydroxymethyl)phenyl)acetamide. The reduction of this amide with LiAlH₄ would yield the target compound. youtube.com It's important to note that while effective, this method cannot be used to create amines with branched alkyl groups adjacent to the nitrogen. youtube.com

The general reaction sequence involves the preparation of an amide from an acid chloride and an amine, followed by reduction. youtube.com This multi-step process allows for the conversion of a primary amine to a secondary amine, and a secondary amine to a tertiary amine. youtube.com

Hydride Reduction Techniques for Corresponding Precursors

Hydride reduction is a fundamental technique in organic synthesis for converting various functional groups. The choice of hydride reagent is crucial and depends on the specific functional group being reduced. saskoer.ca For instance, the reduction of a nitrile group to a primary amine can be achieved using a strong reducing agent like LiAlH₄. libretexts.org

A plausible synthetic route to this compound using this approach would start with 3-cyanobenzyl alcohol. The nitrile group can be reduced to an amino group, and the benzyl (B1604629) alcohol moiety remains intact under appropriate reaction conditions. The synthesis of 3-cyanobenzyl alcohol itself can be achieved from 3-bromobenzyl alcohol via cyanation using copper(I) cyanide.

The following table summarizes various hydride reducing agents and their applications:

| Reducing Agent | Precursor Functional Group | Product Functional Group | Reference |

| Lithium aluminum hydride (LiAlH₄) | Amide | Amine | libretexts.orgyoutube.com |

| Lithium aluminum hydride (LiAlH₄) | Nitrile | Amine | libretexts.org |

| Sodium borohydride (NaBH₄) | Aldehyde/Ketone (in reductive amination) | Amine | libretexts.org |

| Sodium cyanoborohydride (NaBH₃CN) | Imine (in reductive amination) | Amine | libretexts.orgnih.gov |

Reaction Schemes from Benzyl Alcohol and Aminoethyl Precursors

The synthesis can also be approached by starting with precursors that already contain either the benzyl alcohol or the aminoethyl fragment. For instance, starting with 3-methylbenzyl alcohol, a radical bromination can introduce a bromine atom at the benzylic position, yielding 3-(bromomethyl)benzyl alcohol. This bromide can then serve as a leaving group for a subsequent amination reaction with ammonia to form the aminomethyl group.

Alternatively, a precursor like 3-aminobenzyl alcohol could be utilized. While direct aminoethylation might be challenging, a multi-step sequence could be envisioned.

Chiral Synthesis and Stereoselective Approaches

The development of chiral and stereoselective synthetic methods is crucial for producing enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. d-nb.infonih.gov While specific examples for the chiral synthesis of this compound are not extensively detailed in the provided results, general principles of asymmetric synthesis can be applied.

One approach involves the use of chiral catalysts in reduction reactions. For example, the asymmetric reduction of a ketone precursor can lead to a chiral alcohol. nih.gov Another strategy is the use of enzymes as catalysts (biocatalysis), which often exhibit high stereoselectivity. d-nb.info Multi-enzymatic cascade reactions have been developed for the synthesis of chiral amino alcohols from achiral starting materials. d-nb.info These cascades can involve a combination of alcohol dehydrogenases and ω-transaminases to achieve high enantiomeric and diastereomeric excess. d-nb.info

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. mit.edunih.gov This includes using safer solvents, reducing waste, and improving energy efficiency. mit.edu In the synthesis of amines, greener approaches are being explored to replace traditional methods that often involve hazardous reagents and solvents.

One green approach is the use of catalytic reductive amination under milder conditions. organic-chemistry.org For example, reactions have been developed that utilize nanomicelles in water, allowing for the use of a palladium catalyst and triethylsilane as a reductant at room temperature. organic-chemistry.org Other research has focused on using more environmentally friendly solvents like glycerol (B35011) or polyethylene (B3416737) glycol (PEG-200), or even performing reactions under solvent-free conditions. rsc.org

The use of biocatalysis, as mentioned in the chiral synthesis section, is also a key aspect of green chemistry. d-nb.info Enzymes operate under mild conditions (temperature and pH) and in aqueous environments, significantly reducing the environmental impact compared to many traditional chemical methods. d-nb.info Furthermore, the conversion of CO2 into methanol is an active area of research, which could provide a renewable feedstock for chemical synthesis. researchgate.netresearchgate.netnih.govmdpi.com

The following table lists some green chemistry principles and their application in amine synthesis:

| Green Chemistry Principle | Application in Amine Synthesis | Reference |

| Use of Safer Solvents | Water, glycerol, PEG-200 | organic-chemistry.orgrsc.org |

| Use of Catalysts | Palladium on carbon, enzymes | d-nb.infoorganic-chemistry.org |

| Increased Energy Efficiency | Reactions at ambient temperature | mit.eduorganic-chemistry.org |

| Use of Renewable Feedstocks | Potential for CO2-derived methanol | researchgate.netresearchgate.netnih.govmdpi.com |

| Atom Economy | Tandem reactions to minimize byproducts | rsc.org |

Biocatalytic Transformations utilizing Enzymes (e.g., ω-transaminases)

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and mild reaction conditions. Enzymes, particularly transaminases, are well-suited for the introduction of amine functionalities.

ω-Transaminases (TAs) catalyze the transfer of an amino group from an amino donor (like isopropylamine (B41738) or alanine) to a carbonyl acceptor. In the context of synthesizing amino-alcohol structures, a transaminase could be used to convert a ketone precursor into the desired amine. For a compound structurally related to this compound, such as (S)-3-(1-aminoethyl)-phenol, engineered transaminase polypeptides have been successfully employed. google.com The process involves the conversion of a ketone precursor, 3-hydroxyacetophenone, in the presence of an amino donor. google.com

The general mechanism involves the enzyme's pyridoxal-5'-phosphate (PLP) cofactor, which accepts the amino group from the donor, forming pyridoxamine (B1203002) phosphate (B84403) (PMP). The PMP intermediate then transfers the amino group to the ketone substrate, yielding the chiral amine product and regenerating the PLP cofactor. google.com Research has demonstrated that engineered transaminases can exhibit significantly increased conversion rates—up to 50-fold or more compared to wild-type enzymes—under optimized conditions. google.com

A typical biocatalytic reaction setup for a transamination might involve the following conditions:

| Parameter | Condition | Source |

| Substrate | Ketone Precursor (e.g., 3'-hydroxyacetophenone) | google.com |

| Enzyme | Engineered ω-Transaminase | google.com |

| Amino Donor | Isopropylamine (1.5 M) | google.com |

| Cofactor | Pyridoxal phosphate (PLP) (1 mM) | google.com |

| Solvent System | 5% v/v DMSO in buffer | google.com |

| pH | 7.5 | google.com |

| Temperature | 45°C | google.com |

This interactive table summarizes typical conditions for a biocatalytic transamination reaction for a structurally related compound.

Solvent-Free or Environmentally Benign Reaction Media

The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Several strategies can be applied to the synthesis of this compound to align with these principles.

Solvent-free synthesis, or solid-state synthesis, involves carrying out reactions by mixing powdered or crystalline reactants, sometimes with a catalytic amount of a non-hazardous liquid to enable interaction (liquid-assisted grinding). rsc.org This approach can be enhanced by using energy sources like microwave irradiation or mechanical forces via ball-milling. rsc.orgresearchgate.net For instance, the use of silica (B1680970) gel as a solid support can facilitate reactions under microwave conditions, often leading to good yields and high purity with a simplified work-up. researchgate.net

Another environmentally benign approach is the use of safer, bio-based solvents like ethanol (B145695) or 2-MeTHF, which are preferable to hazardous solvents like DMSO or DMF. nih.gov The choice of solvent can significantly impact reaction rates and outcomes, and modern computational tools can help predict solvent effects to guide the selection of greener alternatives. nih.gov

Key environmentally benign techniques applicable to organic synthesis include:

| Technique | Description | Potential Advantage | Source |

| Solvent-Free Reaction | Reactants are mixed in the absence of a solvent, often with grinding or heating. | Reduces solvent waste, can lead to higher reaction rates and different selectivity. | researchgate.netcmu.edu |

| Solid-Support Synthesis | One reactant is immobilized on a solid support like silica gel; the reaction occurs on the surface. | Simplifies purification (filtration), can be enhanced with microwave irradiation. | researchgate.net |

| Ball-Milling | Mechanical energy is used to induce chemical reactions between solids (mechanochemistry). | Avoids bulk solvents and can enable reactions that are difficult in solution. | rsc.org |

| Use of Green Solvents | Replacing hazardous solvents with safer, renewable alternatives like ethanol or 2-MeTHF. | Reduces environmental impact and improves process safety. | nih.gov |

This interactive table outlines several environmentally benign synthesis techniques.

Optimization of Reaction Conditions and Yields

Maximizing the yield of a desired product is a central goal of chemical synthesis. This is achieved through the systematic optimization of various reaction parameters. Key variables include temperature, pressure, reactant concentrations, and the choice of catalyst and solvent. researchgate.netmdpi.com

For example, in a given transformation, conducting the reaction in the absence of a catalyst, solvent, and base might result in a very low yield (e.g., 3%). researchgate.net Systematically adjusting the conditions can lead to dramatic improvements. Increasing the temperature might raise the yield to 32%, and the subsequent addition of a suitable base and catalyst could further elevate the yield to 80% or higher. researchgate.net

The following table illustrates a hypothetical optimization study based on published methodologies for other synthetic transformations, showing how changing conditions can affect product yield. researchgate.net

| Entry | Catalyst | Base | Temperature (°C) | Yield (%) | Source |

| 1 | None | None | 25 | 3 | researchgate.net |

| 2 | None | None | 150 | 32 | researchgate.net |

| 3 | Catalyst A | K₂CO₃ | 150 | 39 | researchgate.net |

| 4 | Catalyst A | NaH | 150 | 80 | researchgate.net |

This interactive table demonstrates the impact of optimizing reaction parameters on product yield, based on findings for a representative synthesis.

Modern approaches to optimization may also employ multi-objective frameworks, where multiple goals, such as maximizing yield while minimizing waste, are pursued simultaneously. mdpi.commpg.de

Purification and Isolation Protocols for Synthesized Product

After the chemical reaction is complete, the target compound must be separated from unreacted starting materials, catalysts, solvents, and byproducts. A typical purification protocol for a moderately polar organic molecule like this compound involves several standard laboratory techniques. orgsyn.org

The first stage is the workup , which aims to isolate the crude product. This often begins by quenching the reaction with an aqueous solution (e.g., saturated aqueous ammonium chloride) to stop the reaction and neutralize reactive species. orgsyn.org The product is then extracted from the aqueous phase into an immiscible organic solvent, such as ethyl acetate. orgsyn.org The combined organic layers are then washed (e.g., with brine), dried using a drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), and filtered. The solvent is then removed under reduced pressure to yield the crude product, often as an oil or solid. orgsyn.org

The second stage is purification . The most common method for purifying organic compounds is column chromatography. orgsyn.org The crude material is loaded onto a column packed with a stationary phase, typically silica gel. A solvent system (eluent), often a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is passed through the column. orgsyn.org By gradually increasing the polarity of the eluent, compounds are separated based on their affinity for the stationary phase. Fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure product. orgsyn.org

Finally, isolation of the pure compound may involve crystallization. If the final product is a solid, it can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly, promoting the formation of pure crystals. The final product can also be isolated as a salt (e.g., a hydrochloride salt), which is often a stable, crystalline solid. sigmaaldrich.com

A typical purification sequence is summarized below:

| Step | Procedure | Purpose | Source |

| 1. Quenching | Addition of an aqueous solution to the reaction mixture. | To stop the reaction and neutralize reagents. | orgsyn.org |

| 2. Extraction | Transferring the product into an immiscible organic solvent. | To separate the product from water-soluble impurities. | orgsyn.org |

| 3. Drying | Treating the organic solution with a drying agent (e.g., MgSO₄). | To remove residual water from the organic solvent. | orgsyn.org |

| 4. Concentration | Removing the solvent under reduced pressure. | To obtain the crude product. | orgsyn.org |

| 5. Chromatography | Passing the crude product through a silica gel column. | To separate the target compound from other organic impurities. | orgsyn.org |

| 6. Isolation | Crystallization or precipitation. | To obtain the final product in a pure, often solid, form. | sigmaaldrich.com |

This interactive table outlines the general steps involved in the purification and isolation of a synthesized organic compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

In the ¹H NMR spectrum of (3-(2-Aminoethyl)phenyl)methanol, distinct signals are expected for each unique proton environment. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region, approximately between δ 7.0 and 7.4 ppm. Due to the meta-substitution pattern, these protons would exhibit complex splitting patterns resulting from coupling with each other.

The protons of the benzylic methylene (B1212753) group (-CH₂OH) are deshielded by the adjacent oxygen atom and the aromatic ring, and are expected to resonate as a singlet at approximately δ 4.6-4.7 ppm. carlroth.com The proton of the hydroxyl group (-OH) itself would likely appear as a broad singlet, with a chemical shift that can vary (typically δ 1.5-5 ppm) depending on factors like solvent, concentration, and temperature. ucl.ac.uklibretexts.org

The two methylene groups of the aminoethyl side chain (-CH₂CH₂NH₂) would appear as two distinct triplets. The methylene group attached to the aromatic ring would be expected around δ 2.8 ppm, while the methylene group adjacent to the amino group would be slightly upfield, around δ 2.7 ppm. The protons of the primary amine (-NH₂) would present as a broad singlet.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.4 | Multiplet |

| Hydroxymethyl (-CH₂OH) | 4.6 - 4.7 | Singlet |

| Benzylic Ethyl (-Ar-CH₂-) | ~2.8 | Triplet |

| Amino Ethyl (-CH₂-NH₂) | ~2.7 | Triplet |

| Hydroxyl (-OH) | 1.5 - 5.0 (variable) | Broad Singlet |

| Amino (-NH₂) | Variable | Broad Singlet |

| Predicted ¹H NMR data for this compound. |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct carbon signals are anticipated, corresponding to the eight unique carbon atoms in the structure.

The aromatic carbons would resonate in the typical range of δ 120-145 ppm. rsc.org Two of these would be quaternary carbons (C-1 and C-3 of the benzene ring), which usually show weaker signals. The carbon of the hydroxymethyl group (-CH₂OH) would appear around δ 65 ppm, influenced by the electronegative oxygen atom. rsc.org The carbons of the ethyl chain would be found further upfield, with the benzylic carbon (-Ar-CH₂) at approximately δ 39 ppm and the terminal carbon (-CH₂-NH₂) at around δ 42 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Ar) | 120 - 145 |

| Hydroxymethyl (-CH₂OH) | ~65 |

| Benzylic Ethyl (-Ar-CH₂) | ~39 |

| Amino Ethyl (-CH₂-NH₂) | ~42 |

| Predicted ¹³C NMR data for this compound. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR spectra and confirming the molecular structure. github.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent protons on the ethyl side chain, confirming their connectivity. It would also help delineate the coupling relationships among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for assigning carbon signals based on their known proton assignments. For instance, the proton signal at δ 4.6-4.7 ppm would correlate with the carbon signal at ~δ 65 ppm, confirming the -CH₂OH group. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are two or three bonds apart. youtube.com This is critical for connecting different structural fragments. For example, HMBC would show a correlation from the benzylic methylene protons (-CH₂OH) to the quaternary aromatic carbon to which it is attached, as well as to the adjacent aromatic CH carbons. This would definitively establish the position of the hydroxymethyl and aminoethyl groups on the benzene ring. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental formula. The molecular formula for this compound is C₈H₁₁NO. HRMS would be expected to show a molecular ion peak [M+H]⁺ corresponding to a precise mass of 138.0919, confirming this composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. waters.com This technique is invaluable for analyzing the purity of a sample and identifying its components. researchgate.net In the analysis of this compound, LC would separate the target compound from any starting materials, byproducts, or degradation products.

The mass spectrometer would then analyze the eluting peaks. The primary peak should correspond to the molecular weight of the target compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint. For this compound, characteristic fragmentation would likely involve:

Benzylic cleavage : Loss of the •OH radical to form a stable benzylic cation at m/z 120.

Cleavage of the ethylamine (B1201723) side chain : A prominent fragment is often observed at m/z 30, corresponding to [CH₂NH₂]⁺.

Loss of the entire aminoethyl group : Cleavage of the bond between the aromatic ring and the ethyl group would result in a fragment corresponding to the hydroxymethylbenzyl cation.

| Fragment Ion | Predicted m/z | Likely Origin |

| [M+H]⁺ | 138 | Molecular Ion |

| [M-OH]⁺ | 121 | Loss of hydroxyl radical |

| [C₇H₇O]⁺ | 107 | Loss of ethylamine |

| [CH₂NH₂]⁺ | 30 | Cleavage of the ethylamine C-C bond |

| Predicted mass spectrometry fragmentation data for this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of a related compound, phenylmethanol, reveals several characteristic absorption bands that are instrumental in its structural confirmation. kcvs.ca

Key IR absorptions for analogous structures include:

A broad O-H stretching vibration, indicative of hydrogen-bonded molecules, typically observed around 3344 cm⁻¹. kcvs.ca

Antisymmetric and symmetric C-H stretching of the aromatic ring, appearing in the 3100-3000 cm⁻¹ region. kcvs.ca

Antisymmetric and symmetric C-H stretching of the CH₂ group, found between 3000-2840 cm⁻¹. kcvs.ca

Aromatic overtone bands, which are weaker and appear in the 2000-1667 cm⁻¹ range. kcvs.ca

A C-O stretching vibration, a key indicator for the alcohol group, is located at approximately 1022 cm⁻¹. kcvs.ca

An out-of-plane bending vibration for the aromatic ring is observed at 735 cm⁻¹. kcvs.ca

For primary amines (R-NH₂), two distinct N-H stretching absorbances are expected in the 3300 to 3500 cm⁻¹ range, corresponding to symmetric and asymmetric stretching modes. libretexts.orgpressbooks.pubopenstax.org These N-H bands are generally sharper and less intense than the broad O-H band from the alcohol group. libretexts.orgpressbooks.pubopenstax.org

Table 1: Characteristic IR Absorption Bands for Functional Groups in this compound and Related Compounds.

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching (Hydrogen-bonded) | 3400 - 3650 libretexts.orgopenstax.org |

| Amine (N-H) | Stretching | 3300 - 3500 libretexts.orgpressbooks.pubopenstax.org |

| Aromatic C-H | Stretching | 3000 - 3100 pressbooks.pubopenstax.org |

| Alkane C-H | Stretching | 2850 - 2960 libretexts.org |

| Aromatic C=C | Stretching | 1450 - 1600 pressbooks.pubopenstax.org |

| Alcohol (C-O) | Stretching | ~1022 kcvs.ca |

| Aromatic C-H | Out-of-plane Bending | ~735 kcvs.ca |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds, such as this compound, typically exhibit characteristic UV absorption bands. For instance, studies on various aromatic compounds show absorption maxima that can be influenced by the solvent used. researchgate.netbiointerfaceresearch.com The electronic spectra of aromatic substances are well-documented in databases, providing a reference for identifying transitions like those in the phenyl group. science-softcon.de The presence of the phenyl ring in this compound is expected to give rise to absorptions in the UV region, characteristic of π to π* transitions.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the mass percentages of its constituent elements. preparatorychemistry.com The theoretical elemental composition of this compound (C₉H₁₃NO) is:

Carbon (C): 71.49%

Hydrogen (H): 8.67%

Nitrogen (N): 9.26%

Oxygen (O): 10.58%

Combustion analysis is a common method for determining the amounts of carbon and hydrogen. youtube.comyoutube.com In this process, the compound is burned in excess oxygen, and the resulting water and carbon dioxide are collected and weighed. preparatorychemistry.com The mass of oxygen in the original compound can be determined by subtracting the masses of carbon and hydrogen from the total mass of the sample. preparatorychemistry.com The empirical formula is then derived from the mole ratios of the elements. youtube.comyoutube.com

Table 2: Theoretical Elemental Composition of this compound (C₉H₁₃NO)

| Element | Symbol | Atomic Mass (g/mol) | Molar Mass of Compound (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 151.21 nih.gov | 71.49 |

| Hydrogen | H | 1.008 | 151.21 nih.gov | 8.67 |

| Nitrogen | N | 14.01 | 151.21 nih.gov | 9.26 |

| Oxygen | O | 16.00 | 151.21 nih.gov | 10.58 |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For a related compound, (3-aminophenyl)methanol, single-crystal X-ray diffraction analysis revealed that it crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The crystal structure is stabilized by a two-dimensional network of N–H⋯O and O–H⋯N hydrogen bonds. The analysis of (3-aminophenyl)methanol also showed that the hydroxymethyl group is not coplanar with the aromatic ring. nih.gov Such detailed structural information, including bond lengths, bond angles, and crystal packing, can be obtained through XRD studies.

Table 3: Crystal Data for the Related Compound (3-Aminophenyl)methanol.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 5.9529 (4) |

| b (Å) | 7.6329 (5) |

| c (Å) | 14.1568 (9) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 643.51 (7) |

| Z | 4 |

| Dx (Mg m⁻³) | 1.252 nih.gov |

Data obtained for (3-aminophenyl)methanol, a structurally related compound. nih.gov

Chemical Reactivity and Derivatization Studies of 3 2 Aminoethyl Phenyl Methanol

Reactions Involving the Primary Alcohol Moiety

The hydroxymethyl group attached to the phenyl ring behaves as a typical primary benzylic alcohol, susceptible to oxidation, esterification, and etherification reactions.

The primary alcohol of (3-(2-Aminoethyl)phenyl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. Strong oxidizing agents will typically convert the alcohol directly to a carboxylic acid, while milder reagents can be used to isolate the intermediate aldehyde.

For instance, in a related transformation, 3-methylbenzyl alcohol can be oxidized to 3-formylbenzyl alcohol using potassium permanganate (B83412) (KMnO₄) in the presence of sulfuric acid (H₂SO₄). A similar strategy could be employed for the oxidation of this compound, although protection of the amino group may be necessary to prevent unwanted side reactions.

Table 1: Oxidation Reactions of Analogous Benzyl (B1604629) Alcohols

| Starting Material | Reagent | Product | Reference |

|---|

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst, in a process known as Fischer esterification. researchgate.net This reaction produces the corresponding ester.

Etherification of the benzylic alcohol can also be achieved. A chemoselective method for the etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) has been reported. organic-chemistry.org This method is efficient for benzyl alcohols and can be performed in the presence of other functional groups, making it potentially suitable for the selective etherification of this compound. organic-chemistry.org

Table 2: Examples of Esterification and Etherification of Alcohols

| Reaction Type | Reactants | Catalyst | Product Type |

|---|---|---|---|

| Fischer Esterification | Alcohol, Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

Reactions Involving the Primary Amine Moiety

The primary amino group in this compound is a nucleophilic center and can participate in a variety of reactions, including acylation, sulfonylation, alkylation, and the formation of imines.

The primary amine can be acylated by reacting with acyl halides or anhydrides to form amides. This reaction is often used to protect the amine group during other synthetic transformations. For example, the amine can be protected by reaction with carbobenzyloxy chloride (Cbz-Cl). Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides.

Table 3: Protection of Amino Groups by Acylation

| Protecting Group | Reagent | Product |

|---|

The nucleophilic primary amine can undergo alkylation with alkyl halides. The aminomethyl group is known to facilitate such nucleophilic reactions. Furthermore, arylation of the amino group can be achieved through methods such as palladium-catalyzed C-N cross-coupling reactions.

The primary amine of this compound can react with aldehydes or ketones to form Schiff bases, also known as imines. nih.gov This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of an imine intermediate is a key step in reductive amination reactions. The reaction is reversible and can be hydrolyzed back to the amine and carbonyl compound. youtube.com

The general mechanism for Schiff base formation proceeds through a carbinolamine intermediate. nih.gov

Table 4: Mechanism of Schiff Base Formation

| Step | Description |

|---|---|

| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |

| 2 | Formation of a carbinolamine intermediate. |

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound towards electrophilic attack is governed by the electronic effects of the two substituents: the aminoethyl group and the hydroxymethyl group.

Electrophilic Aromatic Substitution Patterns

Both the aminoethyl and hydroxymethyl groups are generally considered to be activating groups and ortho, para-directors in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgchemistrytalk.org Activating groups increase the rate of reaction compared to benzene (B151609) by donating electron density to the ring, making it more nucleophilic. wikipedia.org The directing effect is a result of the ability of these groups to stabilize the arenium ion intermediate formed during the substitution process. masterorganicchemistry.com

However, the amino group in the aminoethyl substituent is separated from the ring by a two-carbon chain. This separation mitigates the strong activating and directing effect of the nitrogen lone pair that is observed in aniline. The primary influence of the aminoethyl group is therefore a weak activating effect through induction. The hydroxymethyl group also has a weak activating effect.

Given that both substituents are in a meta relationship to each other (at positions 1 and 3), their directing effects will influence the positions of incoming electrophiles. The positions ortho to the aminoethyl group are 2 and 4, and the position para is 6. The positions ortho to the hydroxymethyl group are 2 and 4, and the position para is 6. Therefore, the directing effects of both groups reinforce each other, strongly favoring substitution at the 2, 4, and 6 positions. The position between the two substituents (position 2) might be sterically hindered to some extent.

The table below predicts the major products of common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | 2/4/6-Nitro-(3-(2-aminoethyl)phenyl)methanol |

| Halogenation | Br2, FeBr3 | 2/4/6-Bromo-(3-(2-aminoethyl)phenyl)methanol |

| Friedel-Crafts Alkylation | R-Cl, AlCl3 | 2/4/6-Alkyl-(3-(2-aminoethyl)phenyl)methanol |

| Friedel-Crafts Acylation | R-COCl, AlCl3 | 2/4/6-Acyl-(3-(2-aminoethyl)phenyl)methanol |

It is important to consider that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+). This group is strongly deactivating and a meta-director. wikipedia.org This would fundamentally alter the substitution pattern, directing incoming electrophiles to the 5-position. Protection of the amino group, for example by acetylation, may be necessary to achieve the desired ortho, para-substitution. ncert.nic.in

Directed Metalation Studies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.org

In this compound, both the hydroxyl and amino groups have the potential to act as directing metalation groups due to the presence of heteroatoms with lone pairs that can coordinate to the lithium atom. baranlab.org However, the hydroxyl group is generally a more effective DMG than a primary amino group, especially when deprotonated to an alkoxide. The relative directing ability of these groups can be influenced by the specific reaction conditions.

Given the meta-disposition of the two substituents, they could potentially cooperate to direct metalation to the C2 position, which is ortho to both groups. harvard.edu Alternatively, one group may dominate, directing metalation to its other ortho position (C4 for the hydroxymethyl group or C4 for the aminoethyl group). The outcome would likely depend on the base used and whether one or both of the functional groups are protected. For instance, protection of the amine as a more effective DMG, such as a carbamate, could favor lithiation at the C2 or C4 position.

The table below outlines potential directed metalation scenarios.

| Directing Group(s) | Position of Lithiation | Subsequent Electrophilic Quench Product |

| -CH2OH and -CH2CH2NH2 (cooperative) | C2 | 2-Substituted-(3-(2-aminoethyl)phenyl)methanol |

| -CH2OH (dominant) | C2 or C4 | 2- or 4-Substituted-(3-(2-aminoethyl)phenyl)methanol |

| Protected Amine (e.g., -NHBoc) | C2 or C4 | 2- or 4-Substituted-(3-(2-N-Boc-aminoethyl)phenyl)methanol |

Regioselective and Stereoselective Functionalization Strategies

Achieving regioselective and stereoselective functionalization of this compound is crucial for its application in the synthesis of complex molecules. Recent advances in C-H functionalization offer powerful tools for this purpose. nih.govnih.gov

For regioselective functionalization of the aromatic ring, in addition to classical electrophilic substitution and directed metalation, transition-metal-catalyzed C-H activation reactions provide a versatile approach. By choosing appropriate catalysts and directing groups, it is possible to selectively functionalize the C-H bonds at specific positions. For example, a removable directing group could be installed on the hydroxyl or amino function to guide a metal catalyst to a specific C-H bond for subsequent coupling reactions.

Stereoselective functionalization primarily concerns the chiral centers that can be created. The benzylic carbon of the hydroxymethyl group is a potential prochiral center. Asymmetric reduction of a corresponding ketone precursor would be a standard method to introduce stereochemistry at this position. Alternatively, enzymatic resolutions or asymmetric transformations of the racemic alcohol could be employed.

The aminoethyl side chain also presents opportunities for stereoselective modifications. For instance, if a double bond were introduced into the ethyl chain, asymmetric hydrogenation could establish a chiral center.

Derivatization for Enhanced Analytical Detection and Separation

For analytical purposes, particularly in gas chromatography (GC), derivatization of polar compounds like this compound is often necessary to increase their volatility and thermal stability. weber.hu Derivatization can also improve chromatographic resolution and detection sensitivity. thermofisher.com

Both the primary amine and the primary alcohol functionalities are active sites for derivatization. A variety of reagents can be used to target these groups.

Silylation Approaches (e.g., Trimethylsilylation)

Silylation is a widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl and amino groups. sigmaaldrich.comomicsonline.org The hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group, -Si(CH3)3. omicsonline.org

In the case of this compound, both the hydroxyl and the amino groups are expected to react with silylating reagents. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.govnasa.gov The reaction typically proceeds by nucleophilic attack of the oxygen or nitrogen lone pair on the silicon atom of the silylating agent, leading to the displacement of a leaving group.

The reaction would likely produce a di-silylated derivative, with both the hydroxyl and amino groups being converted to their TMS ethers and TMS amines, respectively. The formation of mono-silylated products might also be possible under controlled conditions. The resulting derivatives are significantly more volatile and less polar, making them well-suited for GC-MS analysis. mdpi.com

The table below shows the expected products of trimethylsilylation.

| Functional Group | Derivatizing Reagent | Derivative Formed |

| Hydroxyl (-CH2OH) | BSTFA or MSTFA | Trimethylsilyl ether (-CH2O-TMS) |

| Amino (-CH2CH2NH2) | BSTFA or MSTFA | N,N-bis(trimethylsilyl)amine (-CH2CH2N(TMS)2) or N-trimethylsilylamine (-CH2CH2NH-TMS) |

The exact nature of the silylated amine (mono- or di-silylated) can depend on the reaction conditions and the steric hindrance around the amino group. nasa.gov

Chiral Derivatization Reagents

The presence of a stereocenter in a molecule necessitates methods for the separation and analysis of its enantiomers. For compounds like this compound, which possesses amino and alcohol groups, chiral derivatization is a common strategy. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated using achiral chromatographic techniques.

A variety of CDAs are available and their selection depends on the functional groups present in the analyte. For amino alcohols, reagents that react with either the amine or the alcohol group can be utilized. Some well-established CDAs include Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and Pirkle's alcohol. wikipedia.org Mosher's acid chloride, for instance, reacts with amines and alcohols to form diastereomeric amides and esters, respectively. wikipedia.org The resulting diastereomers can often be distinguished by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

Another class of reagents that have been successfully used for the enantioseparation of amino alcohols are those based on cyanuric chloride. akjournals.com By introducing chiral auxiliaries, such as amino acids or their amides, onto the cyanuric chloride moiety, a set of CDRs can be synthesized. akjournals.com These reagents react with the amino alcohol to form diastereomeric derivatives that can be resolved by high-performance liquid chromatography (HPLC). akjournals.com

Furthermore, chiral carbonate reagents have been developed for the convenient determination of the absolute configurations of free amino acids by ¹H NMR. nih.gov These reagents could potentially be adapted for use with amino alcohols like this compound. The derivatization of enantiomers with a chiral reagent that can be readily analyzed by techniques like HPLC or NMR is a cornerstone of stereochemical analysis. acs.org

Table 1: Examples of Chiral Derivatizing Agents (CDAs) for Amines and Alcohols

| Chiral Derivatizing Agent (CDA) | Reactive Functional Group Targeted | Resulting Derivative | Analytical Technique |

| Mosher's Acid Chloride | Amine, Alcohol | Diastereomeric amides and esters | NMR, HPLC |

| Pirkle's Alcohol | Isocyanates (formed from amines) | Diastereomeric carbamates | HPLC |

| Cyanuric Chloride-based Reagents | Amine, Alcohol | Diastereomeric triazine derivatives | HPLC |

| Chiral Carbonate Reagents | Amine | Diastereomeric carbamates | NMR |

| Marfey's Reagent | Amine | Diastereomeric L- and D-amino acid derivatives | HPLC |

Impact of Derivatization on Volatility and Detectability

For the analysis of polar compounds like this compound by gas chromatography-mass spectrometry (GC-MS), derivatization is often a necessary step. The primary goals of derivatization in this context are to increase the volatility of the analyte and to improve its chromatographic behavior and detectability. researchgate.netjfda-online.com

Phenylethylamines and related compounds are known to exhibit poor chromatographic performance due to the polar nature of the amine group, which can lead to peak tailing and adsorption on the chromatographic column. shimadzu.comshimadzu.com Derivatization converts the polar functional groups into less polar, more volatile derivatives. A common method for derivatizing primary and secondary amines is acylation, for example, with trifluoroacetic anhydride (B1165640) (TFA). jfda-online.comshimadzu.com This process replaces the active hydrogens on the nitrogen atom with a trifluoroacetyl group, which reduces the polarity and increases the volatility of the molecule. shimadzu.com

The introduction of specific chemical groups through derivatization can also significantly enhance the detectability of the analyte by mass spectrometry. The derivatives often produce characteristic fragment ions in the mass spectrometer, which aids in the identification and quantification of the substance. shimadzu.comresearchgate.net For instance, the trifluoroacetyl derivatives of phenylethylamines yield mass spectra that are distinct from the underivatized compounds, allowing for more confident identification. shimadzu.com

Furthermore, derivatization can lead to improved separation of isomers. In some cases, isomers that are difficult to distinguish in their underivatized form can be separated after derivatization due to differences in the chromatographic retention times of their respective derivatives. researchgate.net The increased volatility of derivatized compounds can also lead to shorter analysis times in GC. jfda-online.com

Table 2: Effects of Derivatization on the GC-MS Analysis of Phenylethylamine-type Compounds

| Derivatization Reagent | Effect on Volatility | Effect on Peak Shape | Effect on Detectability (MS) |

| Trifluoroacetic Anhydride (TFA) | Increased | Reduced Tailing, Sharper Peaks | Formation of characteristic fragment ions |

| N-methyl-bis(trifluoroacetamide) (MBTFA) | Increased | Improved Chromatography | Enhanced signal intensity |

| Heptafluorobutyric Anhydride (HFBA) | Increased | Reduced Tailing | Provides individualizing fragment ions |

| Ethyl Chloroformate (ECF) | Increased | Improved Chromatography | Enhanced signal intensity |

Biological Interactions and Mechanistic Studies Non Clinical Focus

Investigations into Neurotransmitter System Interactions

The phenethylamine (B48288) skeleton is a fundamental pharmacophore that interacts with multiple components of neurotransmitter systems, including receptors, transporters, and enzymes.

Phenethylamine derivatives are known to bind to a variety of G protein-coupled receptors (GPCRs), with notable activity at serotonin (B10506) (5-HT) and trace amine-associated receptors (TAARs). nih.govwikipedia.org The affinity and selectivity for these receptors are highly dependent on the substitution patterns on both the phenyl ring and the ethylamine (B1201723) side chain. nih.gov

Studies on a range of phenethylamine derivatives have elucidated the structural requirements for binding to the 5-HT₂A receptor. nih.gov The binding affinity is sensitive to substitutions at various positions on the phenethylamine scaffold. For instance, the presence of specific groups on the phenyl ring can significantly influence receptor interaction. While direct binding data for (3-(2-Aminoethyl)phenyl)methanol is unavailable, its structure as a primary amine without alpha- or beta-substitutions on the side chain suggests it may have a modest affinity for these receptors, potentially acting as a neuromodulator. Its closest endogenous analog, phenylethylamine, is a known agonist at TAAR1, a receptor involved in modulating monoaminergic systems. wikipedia.org

The table below, derived from studies on phenethylamine analogs, illustrates how different substitutions affect binding affinity for the human 5-HT₂A receptor.

Interactive Data Table: Binding Affinities of Phenethylamine Derivatives at the 5-HT₂A Receptor Data adapted from studies on various phenethylamine analogs to illustrate structure-activity relationships.

| Compound Class | Substitution Pattern | Key Structural Features | Relative 5-HT₂A Receptor Affinity |

|---|---|---|---|

| Phenethylamines | Unsubstituted Phenyl Ring | Simple phenethylamine backbone | Low |

| Phenyl-Substituted | Halogenation (e.g., para-chloro) | Electron-withdrawing group on ring | Moderate to High |

| Phenyl-Substituted | Methoxy groups (e.g., 2,5-dimethoxy) | Electron-donating groups on ring | High |

| Side-Chain Substituted | α-methyl group (Amphetamines) | Increased lipophilicity, chiral center | Variable, often High |

A primary mechanism of action for many phenethylamine derivatives is the modulation of monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT). mdpi.com These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal. Inhibition of this process increases the extracellular concentration of neurotransmitters. nih.gov

Structure-activity relationship studies on β-phenethylamine (β-PEA) derivatives have shown that many are effective inhibitors of dopamine reuptake. biomolther.orgnih.gov The inhibitory potency (measured as IC₅₀) is highly sensitive to structural modifications. Compounds with no substitutions on the benzene (B151609) ring often show potent inhibitory effects on dopamine reuptake. biomolther.org Given that this compound possesses a simple, unsubstituted ethylamine side chain, it is predicted to interact with DAT. The meta-position of its benzyl (B1604629) alcohol group (-CH₂OH) is a key feature that would differentiate its activity from para-substituted analogs like octopamine.

The following table summarizes the dopamine reuptake inhibition data for several illustrative β-phenethylamine analogs. nih.gov

Interactive Data Table: Dopamine Reuptake Inhibition by β-Phenethylamine (β-PEA) Analogs IC₅₀ values indicate the concentration required to inhibit 50% of dopamine reuptake. Lower values indicate higher potency.

| Compound | R1 (β-position) | R2 (N-position) | Ring Substituents | IC₅₀ (µM) |

|---|---|---|---|---|

| β-Phenethylamine | H | H | None | 0.87 |

| N-Methyl-β-PEA | H | CH₃ | None | 0.95 |

| Amphetamine | CH₃ | H | None | 0.28 |

| Methamphetamine | CH₃ | CH₃ | None | 0.38 |

Phenylethylamines with a primary amino group are typically substrates for monoamine oxidases (MAO). MAO-A and MAO-B are mitochondrial enzymes that play a critical role in the degradation of endogenous monoamines and trace amines. By metabolizing these neurotransmitters, MAO helps regulate their levels in the brain and peripheral tissues.

The structure of this compound, featuring an unsubstituted ethylamine side chain (-CH₂CH₂NH₂), strongly suggests it would be a substrate for both MAO-A and MAO-B. Its degradation would likely yield the corresponding phenylacetic acid derivative following oxidative deamination. This metabolic pathway is common to other trace amines like phenylethylamine and tyramine. Inhibition of MAO enzymes by other drugs could, therefore, potentially increase the bioavailability and duration of action of this compound.

Structure-Activity Relationship (SAR) of this compound and its Analogs

The biological response of phenethylamines is dictated by their three-dimensional structure and the specific chemical groups attached to the core scaffold.

SAR studies reveal clear patterns linking structural changes to functional outcomes at receptors and transporters.

Ring Substitutions: The position and electronic nature of substituents on the phenyl ring are critical. For instance, hydroxylation at the para-position (as in tyramine) often enhances interaction with adrenergic systems compared to the unsubstituted phenylethylamine. The meta-position of the benzyl alcohol group in this compound is less common among endogenous amines and would confer a distinct binding profile compared to para-substituted analogs.

Side-Chain Alkylation: Adding a methyl group to the alpha-carbon of the ethylamine side chain (as in amphetamine) typically increases potency at monoamine transporters and provides resistance to metabolism by MAO. nih.gov

Side-Chain Hydroxylation: The addition of a hydroxyl group to the beta-carbon creates a phenylethanolamine structure (like octopamine). This modification often decreases activity at DAT and SERT but can increase affinity for adrenergic receptors. wikipedia.org

N-Substitution: Adding alkyl groups to the nitrogen atom can modulate selectivity. For example, N-methylation of phenylethylamine to N-methyl-β-PEA results in a slight decrease in DAT inhibition potency (IC₅₀ from 0.87 µM to 0.95 µM). nih.gov

While this compound is an achiral molecule, many of its most important and well-studied analogs are chiral, and their biological activity is highly dependent on stereochemistry. wikipedia.orgmdpi.com Chirality is typically introduced by substitution at the alpha- or beta-carbons of the ethylamine side chain. wikipedia.org

For example, phenylethanolamine possesses a chiral center at the beta-carbon, which bears a hydroxyl group. wikipedia.org Studies on chiral phenylethylamine derivatives demonstrate that monoamine transporters can exhibit significant stereoselectivity. Research has shown that for many phenylethanolamines, the (R)-enantiomers are transported more efficiently by the organic cation transporter 2 (OCT2) than their (S)-enantiomer counterparts. mdpi.com Similarly, the different enantiomers of amphetamine (which has a chiral alpha-methyl group) exhibit distinct potencies for inducing dopamine release and inhibiting reuptake.

This stereoselectivity underscores the highly specific, three-dimensional nature of the binding pockets in receptors and transporters. The precise spatial arrangement of functional groups on the drug molecule must complement the architecture of the protein target to achieve a high-affinity interaction. Therefore, while this compound lacks a stereocenter, any analog designed with substitutions on the side chain would need to consider stereochemistry as a critical determinant of its final biological activity. mdpi.com

Interactions with Cellular Components and Pathways (In Vitro Studies)

Detailed in vitro studies to elucidate the direct interactions of this compound with cellular components and signaling pathways are not extensively documented. The exploration of its biological activity at a molecular level remains an area with potential for future research.

The specific molecular targets of this compound have not been identified in published research. Modern ligand-target identification methodologies, such as affinity-based pull-down assays or label-free methods like drug affinity responsive target stability (DARTS), could be employed to uncover its binding partners within the proteome. nih.gov These techniques are crucial for understanding the mode of action of a small molecule. nih.gov For instance, affinity purification involves modifying the compound to act as a probe to isolate and identify its interacting proteins. nih.gov

There is a lack of available data concerning the effects of this compound on specific molecular signaling cascades. Research into how this compound might modulate pathways, such as those involved in cellular proliferation, differentiation, or apoptosis, has not been reported. Studies on related structures have sometimes revealed impacts on pathways like the STAT3 signaling pathway, but such connections have not been made for this compound itself. nih.gov

Role as Chemical Probes in Biological Research

A chemical probe is a small-molecule tool used to study the function of proteins and biological pathways. nih.gov For a compound to be considered a high-quality chemical probe, it must demonstrate high selectivity and potency for its intended target. nih.gov Currently, there is no evidence in the scientific literature to suggest that this compound has been developed or utilized as a chemical probe for any specific biological target. Its potential in this capacity would first require thorough characterization of its biological activity and target engagement.

Design and Synthesis of Derivatives for Specific Biological Hypothesis Testing

The design and synthesis of derivatives are often undertaken to explore structure-activity relationships (SAR) and to test specific biological hypotheses. For example, derivatives of 2-amino-2-phenylethanol (B122105) have been synthesized to develop novel β2-adrenoceptor agonists. nih.gov However, there are no published studies detailing the systematic design and synthesis of derivatives based on the this compound scaffold for the purpose of investigating specific biological questions. Such research would be a necessary step to understand how modifications to its structure could influence its biological function and to potentially develop more potent or selective compounds.

Applications in Advanced Synthetic Chemistry and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

(3-(2-Aminoethyl)phenyl)methanol is recognized as a chemical intermediate, available from various suppliers for research and synthesis purposes. chemicalbook.com Its value lies in the two reactive functional groups—the aminoethyl group and the hydroxymethyl group—which can be selectively or simultaneously manipulated to build more complex molecular architectures.

The dual functionality of this compound allows it to serve as a foundational component in multi-step organic syntheses. The primary amine can undergo a wide range of reactions, including acylation, alkylation, and Schiff base formation, while the benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. This reactivity makes it a potential precursor for the synthesis of a variety of organic compounds.

While specific, complex molecules derived directly from this compound are not extensively detailed in publicly available research, the utility of analogous structures is well-documented. For instance, the closely related compound (3-(Aminomethyl)phenyl)methanol is employed as a key intermediate in the synthesis of pharmaceuticals, such as kinesin spindle protein (KSP) inhibitors investigated as antitumor agents. This highlights the value of the aminomethyl-phenylmethanol scaffold in medicinal chemistry. The reactions of amino(phenyl)methanol derivatives are a subject of computational studies to understand their mechanisms, indicating their importance in synthetic chemistry. researchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 743384-09-0 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

This data is compiled from chemical supplier information. chemicalbook.com

The structure of this compound is achiral. While it contains reactive sites that could potentially be used to introduce chirality, there is currently no specific information available in scientific literature detailing its use as a building block for the synthesis of chiral scaffolds. The development of chiral molecules often requires either a chiral starting material or the use of stereoselective reactions, and the application of this compound in this specific context has not been reported.

Development of Novel Polymeric Materials and Ligands

The presence of both an amine and a hydroxyl group allows this compound to potentially act as a monomer in polymerization reactions. These functional groups can react with appropriate co-monomers to form polymers such as polyamides, polyesters, or polyurethanes. For example, a related compound, (3-(aminomethyl)phenyl)methanol, is noted for its use as a building block in polymer synthesis. The synthesis of novel polymers from various bifunctional monomers, such as diamines, is an active area of research for creating materials with specific properties. kashanu.ac.ir

Furthermore, the amino and hydroxyl groups can coordinate with metal ions, suggesting that this compound could function as a bidentate ligand in the formation of metal complexes. The design of ligands is crucial for developing catalysts and functional materials. nih.gov While the specific use of this compound to create novel polymers or ligands is not explicitly documented, its structure is amenable to such applications.

Role in the Creation of Analytical Standards and Reference Materials

This compound is available commercially as a chemical for laboratory use. chemicalbook.com In this capacity, it can be used as a starting material for synthesis or as a reference compound in chemical analysis, for example, in chromatography to identify its presence in a reaction mixture. However, there is no information in the reviewed literature to indicate that it has been certified or is widely used as an official analytical standard or reference material for quantitative purposes.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The presence of a stereocenter at the benzylic carbon of (3-(2-Aminoethyl)phenyl)methanol means that its chiral enantiomers could exhibit distinct biological activities or serve as valuable chiral building blocks. Currently, the synthesis of this compound is not widely documented in stereoselective forms. Future research should prioritize the development of novel asymmetric synthetic routes to access the individual enantiomers in high purity.

Potential strategies could involve the catalytic asymmetric reduction of a suitable ketone precursor, such as 3-(2-aminoethyl)acetophenone. This approach could utilize well-established chiral catalysts, including those based on ruthenium, rhodium, or iridium complexed with chiral ligands. researchgate.netresearchgate.net The development of novel chiral ligands, such as amino alcohols or phosphines, specifically tailored for this substrate could lead to high enantioselectivities. rsc.orgrsc.org

Another promising avenue is the enantioselective addition of organometallic reagents to 3-formylbenzonitrile, followed by reduction of the nitrile group. This would allow for the construction of the chiral center early in the synthetic sequence. Furthermore, biocatalytic methods, employing enzymes such as alcohol dehydrogenases, could offer an environmentally friendly and highly selective alternative for producing the desired enantiomer.

| Proposed Asymmetric Synthesis Method | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Challenge |

| Catalytic Asymmetric Hydrogenation | Chiral Ru/Rh/Ir complexes with ligands like DuPHOS or QuinoxP* researchgate.net | High efficiency and turnover numbers. researchgate.net | Synthesis of the ketone precursor and optimization of reaction conditions for high enantiomeric excess. |

| Enantioselective Organometallic Addition | Grignard or organozinc reagents with chiral ligands (e.g., TADDOLs) | Control over absolute stereochemistry. | Multi-step synthesis and purification challenges. |

| Biocatalytic Reduction | Engineered Ketoreductases (KREDs) | High enantioselectivity and mild reaction conditions. | Enzyme screening and optimization for the specific substrate. |

| Sharpless Asymmetric Dihydroxylation | AD-mix-β/(DHQ)₂PHAL on a vinyl precursor nih.gov | Reliable and predictable stereochemical outcome. | Synthesis of the requisite vinyl-substituted precursor. |

This table presents hypothetical data based on established asymmetric synthesis methodologies for analogous compounds.

Exploration of Underinvestigated Reactivity Pathways

The bifunctional nature of this compound opens up a plethora of reactivity pathways that remain largely unexplored. The interplay between the aminoethyl and hydroxymethyl groups could lead to the formation of novel heterocyclic scaffolds.

One key area for investigation is the intramolecular cyclization of derivatives of this compound. For instance, activation of the benzylic alcohol followed by nucleophilic attack by the amino group could lead to the formation of substituted isoindoline (B1297411) or tetrahydroisoquinoline derivatives, which are common cores in biologically active molecules. Oxidative cyclization reactions, potentially mediated by hypervalent iodine reagents, could also be explored to generate novel polycyclic systems. mdpi.comx-mol.com

The reactivity of the aromatic ring itself presents another avenue. Electrophilic aromatic substitution reactions could be investigated to introduce further functionality, with the existing substituents directing the position of new groups. Furthermore, the amino group can be readily derivatized to amides, sulfonamides, or ureas, while the alcohol can be converted to ethers or esters, creating a vast library of new compounds for screening in various applications. The autoxidation of the catecholamine-like structure, particularly under physiological conditions, is another area ripe for investigation, as it could lead to the formation of reactive quinone species. researchgate.net

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to investigate the reaction mechanisms of proposed synthetic routes and reactivity pathways. nih.gov This can help in understanding the transition states and intermediates involved, and in optimizing reaction conditions. For example, DFT could elucidate the energetics of different intramolecular cyclization pathways, predicting the most favorable products. nih.gov

Molecular docking studies can predict the binding affinity and mode of interaction of this compound and its derivatives with various biological targets. nih.govresearchgate.netmdpi.commdpi.com Given its structural similarity to known biogenic amines like phenylethanolamine, potential targets could include adrenergic receptors, dopamine (B1211576) receptors, or enzymes like phenylethanolamine N-methyltransferase (PNMT). wikipedia.orgnih.govwikipedia.orgwikipedia.orgnih.gov Such studies can prioritize which derivatives to synthesize and test for specific biological activities. The use of artificial neural networks and other machine learning approaches could also help in predicting the bioactivity of a library of virtual derivatives. nih.gov

| Computational Method | Research Focus | Predicted Outcome/Insight | Relevant Analogs for Comparison |

| Density Functional Theory (DFT) | Reaction mechanism of intramolecular cyclization | Transition state energies, product stability | Phenylethanolamine, Noradrenaline researchgate.netnih.gov |

| Molecular Docking | Binding to adrenergic receptors | Binding affinity (Ki), interaction modes | Phenylethanolamine, Octopamine wikipedia.org |

| Molecular Dynamics (MD) Simulation | Conformational changes upon receptor binding | Stability of the ligand-receptor complex | PF-74 with HIV capsid protein nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with predicted bioactivity | Identification of key structural features for activity | Various bioactive peptides and small molecules nih.gov |

This table presents hypothetical data based on established computational chemistry methodologies for analogous compounds.

Discovery of Novel Biological Interaction Mechanisms

The structural resemblance of this compound to endogenous neurotransmitters and various synthetic drugs suggests a high probability of interesting biological activity. wikipedia.orgnih.gov A systematic investigation into its pharmacological profile is a crucial future research direction.

Initial screening should focus on its effects on the central nervous and cardiovascular systems, given its phenylethanolamine core. wikipedia.org Its interaction with a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters should be evaluated. The potential for this compound to act as a precursor for "false neurotransmitters" is another intriguing possibility that warrants investigation. nih.gov

Furthermore, the discovery of its biological targets could be accelerated by modern chemical biology approaches, such as chemical proteomics, to identify protein binding partners in an unbiased manner. Given the vast number of understudied proteins in the human genome, it is plausible that this compound or its derivatives could interact with novel or underexplored targets, opening up new therapeutic avenues. nih.govnih.gov

Integration into New Materials Science Paradigms

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel functional polymers. The amino and hydroxyl groups can be utilized for polymerization reactions, leading to the formation of polyamides, polyesters, polyurethanes, or polyethers with unique properties.

The incorporation of this monomer into polymer backbones could introduce specific functionalities. For instance, the aromatic ring and the potential for hydrogen bonding from the amino and hydroxyl groups could enhance the thermal and mechanical properties of the resulting polymers. The presence of these functional groups also provides sites for post-polymerization modification, allowing for the attachment of other molecules, such as drugs or imaging agents. nih.govunist.ac.kr

A particularly exciting avenue is the development of biocompatible and biodegradable polymers for biomedical applications. nih.govcdmf.org.brresearchgate.netmdpi.com Polymers derived from this compound could be designed to have controlled degradation rates and to release bioactive molecules. The synthesis of phosphorus-containing polymers using this compound as an initiator or monomer could also lead to new materials for applications such as 31P Magnetic Resonance imaging probes. mdpi.com

Q & A

Q. What are the primary synthetic routes for (3-(2-Aminoethyl)phenyl)methanol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves:

- Reductive Amination : Starting from 3-(2-nitroethyl)benzaldehyde, followed by reduction using NaBH₄ or LiAlH₄ to yield the amino alcohol .

- Grignard Reaction : Reaction of 3-cyanophenylmagnesium bromide with ethylene oxide, followed by hydrolysis and reduction .

Optimization Parameters :- Temperature control (<0°C for Grignard reactions to prevent side products).

- Catalyst selection (e.g., Pd/C for hydrogenation steps).

- Solvent polarity adjustments to enhance intermediate stability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the aminoethyl (–CH₂NH₂) and benzyl alcohol (–CH₂OH) groups. 2D-NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .